Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
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Overview
Description
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C23H48N2O3 It is known for its unique structure, which includes a hexadecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of hexadecanoyl chloride with N,N-bis(2-hydroxyethyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification process may involve crystallization or distillation, depending on the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell signaling and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. It may also interact with specific protein targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)oxidoamino group, resulting in different chemical properties and applications.
N,N-Bis(2-hydroxyethyl)hexadecanamide: Similar structure but without the propyl chain, leading to variations in reactivity and biological activity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66161-68-0 |
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Molecular Formula |
C23H48N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-(hexadecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C23H48N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(29,19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI Key |
FIUMCQDPWSKKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
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